molecular formula C14H18 B14532839 (2,3-Dimethylhex-4-yn-3-yl)benzene CAS No. 62283-68-5

(2,3-Dimethylhex-4-yn-3-yl)benzene

Cat. No.: B14532839
CAS No.: 62283-68-5
M. Wt: 186.29 g/mol
InChI Key: WIIAJGSCZSUUMD-UHFFFAOYSA-N
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Description

(2,3-Dimethylhex-4-yn-3-yl)benzene is an organic compound characterized by a benzene ring attached to a hexynyl chain with two methyl groups at the 2nd and 3rd positions. This compound is part of the alkyne family, which contains a carbon-carbon triple bond, making it an unsaturated hydrocarbon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylhex-4-yn-3-yl)benzene typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylhex-4-yn-3-yl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, O3, acidic or basic conditions.

    Reduction: H2, Pd/C, Lindlar’s catalyst.

    Substitution: Br2, FeBr3, HNO3, H2SO4.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated benzenes, nitrobenzenes.

Mechanism of Action

The mechanism of action of (2,3-Dimethylhex-4-yn-3-yl)benzene involves its interaction with molecular targets through its alkyne and benzene moieties. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethylhex-4-yn-3-yl)benzene: Contains a benzene ring and an alkyne group with two methyl substituents.

    (2,3-Dimethylhex-4-yn-3-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.

    (2,3-Dimethylhex-4-yn-3-yl)phenol: Contains a hydroxyl group on the benzene ring.

Properties

CAS No.

62283-68-5

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

2,3-dimethylhex-4-yn-3-ylbenzene

InChI

InChI=1S/C14H18/c1-5-11-14(4,12(2)3)13-9-7-6-8-10-13/h6-10,12H,1-4H3

InChI Key

WIIAJGSCZSUUMD-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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